Superior Bioreduction Kinetics in Ketoreductase-Catalyzed Duloxetine Intermediate Synthesis
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is reduced 4-fold faster by the S12G mutant of ketoreductase ChKRED15 compared to its N-methyl amide analog, enabling higher-throughput biocatalytic production of the chiral (S)-alcohol precursor for duloxetine [1]. This kinetic advantage reduces reactor residence time and increases volumetric productivity in industrial settings.
| Evidence Dimension | Enzymatic reduction rate (time to complete conversion) |
|---|---|
| Target Compound Data | Complete conversion within 6 hours at 10 g/L substrate loading |
| Comparator Or Baseline | N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: Complete conversion within 24 hours at 50 g/L substrate loading |
| Quantified Difference | 4-fold faster conversion time (6 h vs. 24 h) at 5-fold lower substrate concentration |
| Conditions | Recombinant ketoreductase ChKRED15 S12G mutant with cofactor recycling system; (S)-enantioselectivity >99% ee maintained for both substrates |
Why This Matters
Faster conversion at lower substrate loading translates directly to reduced enzyme consumption and shorter batch cycles, lowering cost per kilogram of chiral intermediate produced.
- [1] Ren, Z. et al. (2015). Bioreductive production of enantiopure (S)-duloxetine intermediates catalyzed with ketoreductase ChKRED15. Journal of Molecular Catalysis B: Enzymatic, 122, 170-178. View Source
